molecular formula C19H22N2O3 B13368783 N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

Cat. No.: B13368783
M. Wt: 326.4 g/mol
InChI Key: WTLPUHJCJKDLJJ-UHFFFAOYSA-N
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Description

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an acetyl(methyl)amino group and an isopropoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide typically involves the acylation of an appropriate amine precursor with an acylating agent. One common method is the selective acylation of 4-isopropoxybenzene-1,3-diamine with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, resulting in higher selectivity and reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl(methyl)amino or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
  • N-{3-[acetyl(methyl)amino]phenyl}-4-methoxybenzamide

Uniqueness

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)24-18-10-8-15(9-11-18)19(23)20-16-6-5-7-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)

InChI Key

WTLPUHJCJKDLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C

Origin of Product

United States

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